1-(2-Fluorobenzyl)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12FN |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H12FN/c11-10-5-2-1-4-9(10)8-12-6-3-7-12/h1-2,4-5H,3,6-8H2 |
InChI Key |
BANDNXJBDWFDFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2F |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques for 1 2 Fluorobenzyl Azetidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 1-(2-Fluorobenzyl)azetidine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton NMR spectroscopy identifies the number and type of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the azetidine (B1206935) ring, the benzylic methylene (B1212753) bridge, and the 2-fluorobenzyl aromatic ring. The chemical shifts are influenced by electron density, with adjacent electronegative atoms (like nitrogen and fluorine) causing a downfield shift. Spin-spin coupling between adjacent non-equivalent protons results in signal splitting, which helps to establish connectivity.
Predicted ¹H NMR Data for this compound Predicted data based on structural analysis and typical chemical shift values for similar functional groups.
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (H3', H4', H5', H6') | 7.0 - 7.5 | Multiplet (m) | 4H |
| Benzylic (CH₂) | ~3.6 | Singlet (s) | 2H |
| Azetidine (H2, H4) | ~3.2 | Triplet (t) | 4H |
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom typically produces a distinct signal. The chemical shifts indicate the type of carbon (aliphatic, aromatic, benzylic). In the case of this compound, the presence of the fluorine atom will cause splitting of the signals for the carbons in the aromatic ring due to C-F coupling, which is invaluable for confirming the fluorine's position.
Predicted ¹³C NMR Data for this compound Predicted data based on structural analysis. Aromatic shifts are complex due to fluorine substitution.
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
|---|---|---|
| Aromatic (C2') | ~161 | ¹JCF ≈ 245 Hz |
| Aromatic (C1') | ~127 | ²JCF ≈ 15 Hz |
| Aromatic (C6') | ~129 | ³JCF ≈ 8 Hz |
| Aromatic (C4') | ~128 | ³JCF ≈ 8 Hz |
| Aromatic (C5') | ~124 | ⁴JCF ≈ 4 Hz |
| Aromatic (C3') | ~115 | ²JCF ≈ 21 Hz |
| Benzylic (CH₂) | ~58 | ³JCF ≈ 5 Hz |
| Azetidine (C2, C4) | ~56 | - |
¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. colorado.edu Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent probe for structural analysis. alfa-chemistry.com For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the benzyl (B1604629) group. The chemical shift provides information about the electronic environment, and its multiplicity would arise from coupling to the adjacent aromatic protons (primarily H3' and H1'), confirming its position on the ring. nih.gov
Predicted ¹⁹F NMR Data for this compound Referenced against CFCl₃ at δ 0.0 ppm.
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|
2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. ipb.pt
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). chemscene.com For this compound, COSY would confirm the connectivity between the H2/H4 and H3 protons within the azetidine ring and also map the couplings between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to (a one-bond correlation). beilstein-journals.org It would be used to definitively assign the carbon signals corresponding to each protonated carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is critical for connecting molecular fragments. Key correlations would be observed from the benzylic protons to the azetidine C2/C4 carbons (confirming the N-benzyl linkage) and to the aromatic C1', C2', and C6' carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between protons that are close in space, providing insights into the 3D conformation of the molecule.
Predicted Key 2D NMR Correlations
| Experiment | Correlating Nuclei | Structural Information Confirmed |
|---|---|---|
| COSY | H2/H4 ↔ H3 | Connectivity within the azetidine ring |
| HSQC | Benzylic CH₂ (¹H) ↔ Benzylic C (¹³C) | Direct C-H bond assignment |
| HMBC | Benzylic CH₂ (¹H) ↔ Azetidine C2/C4 (¹³C) | Confirms N-CH₂ bond to the azetidine ring |
| HMBC | Benzylic CH₂ (¹H) ↔ Aromatic C1', C2' (¹³C) | Confirms connection of CH₂ to the aromatic ring |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. For this compound (C₁₀H₁₂FN), HRMS would confirm this exact composition. Analysis of the fragmentation patterns in the mass spectrum provides further structural evidence. Common fragmentation pathways for this molecule would likely involve alpha-cleavage adjacent to the nitrogen atom, leading to the formation of the stable 2-fluorobenzyl cation.
Predicted HRMS and Fragmentation Data
| Species | Calculated Exact Mass (m/z) | Interpretation |
|---|---|---|
| [C₁₀H₁₂FN + H]⁺ | 166.1027 | Protonated Molecular Ion |
| [C₇H₆F]⁺ | 109.0448 | 2-Fluorobenzyl cation (Base Peak) |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. lstmed.ac.uknih.gov The absorption of infrared light or the inelastic scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups. These techniques are used to confirm the presence of key structural features. For this compound, these spectra would show characteristic bands for aromatic and aliphatic C-H stretching, C-N stretching of the tertiary amine, and the distinctive C-F stretching of the fluorinated aromatic ring.
Predicted Vibrational Spectroscopy Data
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2980 - 2850 | 2980 - 2850 | Strong (IR), Medium (Raman) |
| Aromatic C=C Stretch | 1600, 1490, 1450 | 1600, 1490, 1450 | Medium-Strong |
| C-N Stretch (tertiary amine) | 1250 - 1020 | 1250 - 1020 | Medium |
X-ray Crystallography for Solid-State Molecular Structure Determination
As of the latest available data, the specific crystal structure of this compound has not been determined and reported in publicly accessible crystallographic databases. Therefore, detailed research findings including crystallographic data tables, unit cell dimensions, space group, and specific bond lengths and angles for this compound are not available.
The determination of a molecule's three-dimensional structure in the solid state is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the spatial arrangement of atoms, conformational preferences, and intermolecular interactions within a crystal lattice.
Should the crystal structure of this compound be determined in the future, the analysis would typically involve the following:
Crystal Growth: High-quality single crystals of the compound would be grown using techniques such as slow evaporation of a suitable solvent.
Data Collection: The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern, consisting of a set of reflections with varying intensities, would be collected.
Structure Solution and Refinement: The collected data would be used to solve the phase problem and generate an initial electron density map. This map is then refined to yield the final crystal structure, including the precise coordinates of each atom.
The resulting structural information would be presented in crystallographic information files (CIFs) and would include key parameters such as:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal.
Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.
Atomic Coordinates: The x, y, and z coordinates of each atom in the asymmetric unit.
Bond Lengths, Bond Angles, and Torsion Angles: Precise geometric parameters that define the molecular conformation.
This data would allow for a detailed analysis of the molecular geometry of the azetidine and 2-fluorobenzyl moieties, including the planarity of the aromatic ring, the puckering of the azetidine ring, and the orientation of the benzyl group relative to the azetidine ring. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds or van der Waals forces, would provide insights into the packing of the molecules in the crystal.
Until such a study is conducted and its findings published, a definitive analysis of the solid-state molecular structure of this compound remains speculative.
Chemical Reactivity and Mechanistic Studies of 1 2 Fluorobenzyl Azetidine
Azetidine (B1206935) Ring-Opening Reactions and Associated Mechanisms
The inherent strain in the four-membered azetidine ring is a principal driver of its reactivity, making it a target for reactions that relieve this strain. rsc.orgrsc.org These reactions typically involve the cleavage of one of the carbon-nitrogen (C-N) bonds. The stability of the azetidine ring is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines. rsc.org
The azetidine ring can undergo nucleophilic attack, leading to the formation of linear amine derivatives. This process is often facilitated by the activation of the azetidine nitrogen. Protonation or alkylation of the nitrogen atom forms a positively charged azetidinium ion, which is significantly more electrophilic and thus more susceptible to nucleophilic ring-opening. nih.gov The reaction generally proceeds via a stereoselective and regioselective SN2 mechanism, where the nucleophile attacks one of the ring's carbon atoms. nih.gov
In acid-mediated reactions, the azetidine nitrogen is protonated, initiating the ring-opening sequence. nih.govacs.org The rate of such decomposition is sensitive to pH, with more rapid reactions occurring at lower pH values. nih.gov The basicity of the azetidine nitrogen, quantified by its pKa, is a key determinant of its stability and reactivity in acidic media. nih.gov A variety of nucleophiles can be employed to open the azetidine ring, including halides, alcohols, and amines, yielding functionalized 3-aminopropyl derivatives. researchgate.net
| Nucleophile (Nu⁻) | Reagent Example | Expected Product from 1-(2-Fluorobenzyl)azetidine |
| Halide (e.g., Br⁻) | HBr | N-(2-Fluorobenzyl)-3-bromopropan-1-amine |
| Hydroxide (OH⁻) | H₂O (acid-catalyzed) | 3-((2-Fluorobenzyl)amino)propan-1-ol |
| Alkoxide (RO⁻) | ROH (acid-catalyzed) | 1-((2-Fluorobenzyl)amino)-3-alkoxypropane |
| Amine (R₂NH) | R₂NH (with activation) | N¹-(2-Fluorobenzyl)-N³-dialkylpropane-1,3-diamine |
This table presents hypothetical products based on established nucleophilic ring-opening mechanisms for azetidines.
Electrophilic activation of the azetidine ring primarily involves the nitrogen atom's lone pair of electrons. Reaction with electrophiles such as acids or alkylating agents generates an azetidinium salt. This transformation enhances the ring's electrophilicity, making the ring carbons more vulnerable to nucleophilic attack.
Lewis acids can also promote the ring-opening of azetidines. rsc.org For instance, a Lewis acid can coordinate to the nitrogen atom, polarizing the C-N bonds and facilitating cleavage by a nucleophile. This approach allows for N-C bond cleavage under practical reaction conditions. rsc.org Such activation is a key step in many synthetic transformations that use azetidines as building blocks for more complex amine structures.
| Electrophile / Lewis Acid | Activation Mechanism | Subsequent Reaction |
| Proton (H⁺) | Formation of an azetidinium ion | Nucleophilic ring-opening by counter-ion or solvent |
| Alkyl Halide (R-X) | Quaternization of nitrogen to form a dialkylazetidinium salt | Nucleophilic ring-opening |
| Lewis Acid (e.g., BF₃, AlCl₃) | Coordination to the nitrogen lone pair | Facilitates ring-opening, e.g., Friedel-Crafts reaction with aromatic nucleophiles rsc.org |
This table outlines common methods for the electrophilic activation of the azetidine ring.
While ionic pathways dominate azetidine ring-opening chemistry, radical-mediated processes are also conceivable. The formation of azetidines through radical cascade reactions suggests that radical intermediates involving the azetidine framework are viable. evitachem.com For instance, photoredox copper dual catalysis can generate α-amino radicals from N-((2-fluorobenzyl)amino) derivatives, which can participate in cyclization reactions to form azetidines. evitachem.com
Conversely, bond cleavage could potentially be initiated by radical species. Under photolytic or thermolytic conditions in the presence of a radical initiator, homolytic cleavage of a C-N or C-C bond within the strained ring could occur. The Norrish-Yang cyclization, a photochemical process used to forge azetidine rings, involves a 1,4-biradical intermediate, highlighting the accessibility of radical pathways in the chemistry of four-membered nitrogen heterocycles. beilstein-journals.org
Reactivity of the 2-Fluorobenzyl Moiety
The 2-fluorobenzyl group possesses its own distinct reactivity centers: the aromatic ring and the benzylic carbon atom.
The benzene (B151609) ring of the 2-fluorobenzyl group is subject to electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the directing effects of the two substituents: the fluorine atom and the N-azetidinylmethyl group (-CH₂-azetidine).
Fluorine: As a halogen, fluorine is an ortho-, para-directing group. libretexts.org It deactivates the ring towards electrophilic attack through its strong inductive electron-withdrawing effect, but its lone pairs can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org
N-Azetidinylmethyl Group: This alkylamine-type substituent is generally considered an activating, ortho-, para-directing group.
The positions on the aromatic ring relative to the fluorine atom (C2) and the benzyl (B1604629) group (C1) are C3, C4, C5, and C6. The fluorine atom directs electrophiles to C3 (ortho) and C5 (para). The N-azetidinylmethyl group directs to C2 (ortho, already substituted) and C4 and C6 (ortho and para). The combined effect suggests that electrophilic attack is most likely to occur at the C3, C5, and C6 positions, with the precise outcome depending on the reaction conditions and the steric bulk of the electrophile.
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-(2-Fluoro-3-nitrobenzyl)azetidine and/or 1-(2-Fluoro-5-nitrobenzyl)azetidine |
| Bromination | Br₂, FeBr₃ | 1-(3-Bromo-2-fluorobenzyl)azetidine and/or 1-(5-Bromo-2-fluorobenzyl)azetidine |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Fluoro-5-acylbenzyl)azetidine |
This table illustrates potential electrophilic aromatic substitution reactions and their predicted regiochemical outcomes.
The primary side-chain functionalization involves the cleavage of the benzylic C-N bond. This is a common transformation for N-benzyl groups, which are often used as protecting groups for amines because they can be removed under relatively mild conditions. Catalytic hydrogenolysis is a standard method for this debenzylation. acs.org Reaction of this compound with hydrogen gas over a palladium catalyst (e.g., Pd/C) would be expected to cleave the C-N bond, yielding azetidine and 2-fluorotoluene.
Another potential reaction at the side chain is benzylic halogenation, which typically proceeds via a radical mechanism. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator could potentially introduce a bromine atom at the benzylic carbon, although this reaction can be competitive with other pathways.
Mechanistic Investigations of this compound Transformations
Mechanistic studies on N-substituted azetidines, such as this compound, focus on elucidating the pathways through which they undergo reactions. These investigations often involve a combination of kinetic analysis, identification of transient intermediates, and examination of the stereochemical course of the reaction. Such studies have revealed that many reactions proceed via quaternization of the azetidine nitrogen, leading to a highly reactive azetidinium ion intermediate that is susceptible to nucleophilic attack and ring-opening. nih.gov
Kinetic studies are fundamental to understanding the factors that govern the speed of chemical reactions involving azetidines. For transformations of this compound, the rate of reaction is often dependent on the concentration of both the azetidine and the reacting partner, as well as reaction conditions such as temperature and solvent.
In many cases, the rate-determining step is the initial quaternization of the azetidine nitrogen. nih.gov For example, in acid-mediated ring-opening reactions, the rate can be significantly influenced by the pH of the medium. The basicity of the azetidine nitrogen plays a critical role; protonation is often the first step, and its rate is dependent on the pKa of the azetidine. nih.gov The electron-withdrawing nature of the 2-fluorobenzyl group is expected to decrease the basicity of the nitrogen atom compared to an unsubstituted benzyl group, thereby influencing the rate of reactions initiated by protonation or reaction with electrophiles.
The table below illustrates hypothetical kinetic data for the acid-mediated decomposition of various N-substituted azetidines, highlighting the influence of the aryl substituent on the reaction rate.
| Compound | Substituent on Benzyl Group | Relative Rate Constant (k_rel) | Half-life (T_1/2) at pH 1.8 |
| 1 | 2-Fluoro | 1.0 | 45 min |
| 2 | 4-Methoxy | 0.5 | 90 min |
| 3 | 4-Nitro | 3.2 | 14 min |
| 4 | Unsubstituted | 0.8 | 56 min |
This is an interactive data table based on generalized principles. The values are illustrative and serve to compare the expected electronic effects of substituents.
A key aspect of mechanistic investigations is the detection and characterization of transient species that are formed during the course of a reaction. For reactions involving this compound, the primary intermediate is the corresponding N-(2-Fluorobenzyl)-N-alkylazetidinium ion. nih.govmagtech.com.cn These quaternary ammonium (B1175870) salts are highly strained and therefore electrophilic, making them susceptible to ring-opening by nucleophiles. nih.gov
The formation of these azetidinium intermediates can often be observed and characterized using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For instance, the quaternization of the nitrogen atom leads to a significant downfield shift of the signals corresponding to the protons on the carbons adjacent to the nitrogen in the ¹H NMR spectrum. nih.gov In some cases, these intermediates are stable enough to be isolated and fully characterized.
| Intermediate Type | Precursor | Method of Generation | Characterization Techniques |
| Azetidinium ion | N-substituted azetidine | Protonation or Alkylation | NMR Spectroscopy, Mass Spectrometry |
| 1,4-Biradical | α-aminoacetophenone | Photochemical Norrish-Yang Cyclization | Ultrafast Spectroscopy |
| Alkyl cuprate | Azetine | Migratory insertion of Cu-Bpin species | Inferred from product stereochemistry |
This interactive table summarizes common intermediates in azetidine chemistry and the methods used to study them.
The stereochemical course of reactions involving substituted azetidines is of significant interest, particularly in the synthesis of chiral molecules. The stereochemistry of the products can provide valuable information about the reaction mechanism. For reactions proceeding through an azetidinium ion intermediate, the subsequent nucleophilic attack typically occurs via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon atom being attacked.
In cases where the azetidine ring itself is chiral, reactions can exhibit high degrees of diastereoselectivity. For example, the iodine-mediated cyclization of certain homoallyl amines yields cis-2,4-disubstituted azetidines with high diastereoselectivity. nih.govresearchgate.net Similarly, regio- and diastereoselective methods have been developed for the synthesis of trans-3-(hydroxymethyl)-2-arylazetidines. acs.org The stereochemical outcome is often governed by kinetic control, where the transition state of lower energy is favored. acs.org While specific studies on this compound are not prevalent, it is expected that its reactions would follow these established principles of stereocontrol.
| Reaction Type | Azetidine Substrate | Outcome | Diastereomeric Ratio (d.r.) |
| Boryl Allylation | N-Boc-2-phenyl-2H-azetine | syn-addition | >20:1 |
| Superbase-induced Cyclization | Oxiranylmethyl-substituted benzylamine | trans-azetidine | >95:5 |
| Iodine-mediated Cyclization | Homoallyl amine | cis-azetidine | High |
| Photochemical Cyclization | Phenacyl amine salt | Single diastereomer | >99:1 |
This interactive table presents examples of stereoselective reactions in azetidine chemistry, based on literature findings. researchgate.netacs.orgacs.orgnih.gov
Influence of Strain Energy on Azetidine Reactivity
The reactivity of the azetidine ring in this compound is fundamentally driven by its significant ring strain. rsc.orgresearchwithrutgers.comrsc.org Four-membered rings are inherently strained due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. This strain energy, which is approximately 25.4 kcal/mol for the parent azetidine, makes the ring susceptible to cleavage under various conditions to relieve this strain. rsc.org
This inherent reactivity is a key feature of azetidine chemistry and is exploited in "strain-release" reactions. beilstein-journals.org The ring strain lowers the activation energy for ring-opening processes, allowing reactions to occur under milder conditions than would be required for less strained, larger heterocyclic rings like pyrrolidines. rsc.org For example, the facile ring-opening of azetidinium ions by nucleophiles is a direct consequence of the release of this strain energy in the transition state. nih.govmagtech.com.cn This principle underpins the utility of azetidines as synthetic intermediates for the construction of more complex acyclic and heterocyclic structures. beilstein-journals.org
| Heterocycle | Ring Size | Strain Energy (kcal/mol) |
| Aziridine (B145994) | 3 | 27.7 |
| Azetidine | 4 | 25.4 |
| Pyrrolidine | 5 | 5.4 |
| Piperidine | 6 | ~0 |
This interactive table compares the strain energy of azetidine with other common nitrogen-containing saturated heterocycles. rsc.org
Theoretical and Computational Chemistry of 1 2 Fluorobenzyl Azetidine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the properties of molecules like 1-(2-Fluorobenzyl)azetidine. DFT methods provide a balance between computational cost and accuracy, making them suitable for calculating the electronic structure and related properties of medium-sized organic molecules. These calculations can elucidate geometric parameters, electronic distributions, spectroscopic signatures, and thermodynamic stability.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. For a flexible molecule like this compound, which contains a rotatable bond between the benzyl (B1604629) group and the azetidine (B1206935) ring, multiple stable conformations, or conformers, may exist.
Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify these stable conformers and the energy barriers that separate them. nih.govnih.gov This is often achieved by rotating key dihedral angles and performing geometry optimization at each step. mdpi.com The four-membered azetidine ring itself can exhibit a puckered conformation, which further adds to the conformational complexity. nih.gov The analysis would reveal the preferred spatial orientation of the 2-fluorobenzyl group relative to the azetidine ring, which is crucial for understanding its interactions with other molecules.
Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C-N (azetidine) | ~1.47 Å |
| C-C (azetidine) | ~1.55 Å | |
| N-CH₂ (benzyl) | ~1.46 Å | |
| C-F (fluorophenyl) | ~1.36 Å | |
| Bond Angles | C-N-C (azetidine) | ~90° |
| N-C-C (azetidine) | ~85° | |
| Dihedral Angle | C(Azetidine)-N-C(Benzyl)-C(Phenyl) | Varies by conformer |
| Note: These values are illustrative and would be determined through specific DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory). |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
The electronic structure of a molecule governs its reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the azetidine nitrogen and the electron-rich fluorophenyl ring. The LUMO would likely be distributed over the antibonding orbitals of the aromatic ring.
Charge distribution analysis, often performed using methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP), identifies the electron-rich and electron-poor regions of the molecule. nih.gov The MEP map would visually indicate the negative potential around the fluorine and nitrogen atoms, suggesting these are sites for electrophilic attack, while regions of positive potential would indicate sites susceptible to nucleophilic attack. nih.gov
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Property | Value (eV) | Description |
| HOMO Energy | -6.5 to -7.5 | Indicates electron-donating capability |
| LUMO Energy | -0.5 to 0.5 | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 6.0 to 8.0 | Relates to chemical reactivity and stability |
| Note: These values are representative and would be calculated using DFT methods. |
Vibrational Frequency Calculations and Spectroscopic Prediction
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.govnih.gov After geometry optimization confirms a true energy minimum, a frequency calculation is performed. researchgate.net The resulting frequencies and their corresponding intensities can be used to generate a theoretical spectrum. nih.gov
By comparing the predicted spectrum with an experimental one, chemists can confirm the structure of the synthesized compound and assign specific vibrational modes (e.g., C-H stretches, C-N stretches, ring puckering) to the observed spectral bands. researchgate.netmdpi.com For this compound, characteristic frequencies would include the C-F stretching mode of the fluorophenyl group, various C-H stretching and bending modes of the aromatic and azetidine rings, and the C-N stretching modes of the azetidine ring.
Thermodynamic Properties (e.g., Enthalpies of Formation, Gibbs Free Energies)
Quantum chemical calculations can also be used to determine key thermodynamic properties. nih.gov The standard enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and standard entropy (S°) can be computed from the vibrational frequency analysis and the total electronic energy. nih.govwikipedia.org
These values are critical for predicting the stability of the molecule and the spontaneity and thermodynamics of reactions in which it participates. For example, comparing the Gibbs free energies of different conformers allows for the determination of their relative populations at a given temperature. researchgate.net
Reaction Mechanism Elucidation via Transition State Calculations
Theoretical chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states (TS). A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and rate.
For a hypothetical reaction involving this compound, such as a nucleophilic substitution at the benzylic carbon or a ring-opening reaction, DFT calculations could be used to locate the transition state structure. A frequency calculation on the TS geometry would confirm it as a first-order saddle point, characterized by a single imaginary frequency. This analysis provides deep mechanistic insights that are often difficult to obtain through experimental means alone.
Molecular Dynamics Simulations and Conformational Landscape Exploration
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational landscape at a given temperature. nih.govnih.gov
An MD simulation of this compound, either in the gas phase or in a solvent, would reveal the accessible conformations, the transitions between them, and the flexibility of different parts of the molecule. researchgate.netnih.gov This provides a more realistic picture of the molecule's behavior in a real-world environment. Analysis of the MD trajectory can yield information on root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the radius of gyration, which quantify the stability and dynamic motions of the structure. researchgate.net
Prediction of Reactivity and Selectivity using Computational Models
Computational methods such as Density Functional Theory (DFT) are instrumental in elucidating the electronic properties of molecules, which in turn govern their reactivity. nih.gov Key aspects that can be computationally modeled to predict the reactivity and selectivity of this compound include the analysis of frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy and spatial distribution of these orbitals provide insights into how a molecule will interact with other chemical species. youtube.comyoutube.com
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azetidine ring, owing to its lone pair of electrons. This suggests that the nitrogen atom is the principal site for electrophilic attack. The energy of the HOMO (EHOMO) is indicative of the molecule's ability to donate electrons; a higher EHOMO corresponds to greater nucleophilicity.
The presence of the fluorine atom at the ortho position of the benzyl ring is expected to have a significant influence on the FMOs. As an electron-withdrawing group, fluorine will lower the energy of both the HOMO and LUMO. This would decrease the nucleophilicity of the nitrogen atom to some extent and could also influence the regioselectivity of reactions involving the aromatic ring.
| Computational Parameter | Predicted Characteristics for this compound | Implication for Reactivity |
| HOMO | Primarily localized on the azetidine nitrogen. | The nitrogen atom is the primary nucleophilic center. |
| LUMO | Distributed over the benzyl ring and azetidine C-N bonds. | Susceptible to nucleophilic attack at the benzylic carbon or the azetidine ring carbons. |
| HOMO-LUMO Gap | Moderate, influenced by the electron-withdrawing fluorine. | Kinetically stable, but reactive under appropriate conditions. |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting the sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP surface would be expected to show a region of significant negative potential around the nitrogen atom of the azetidine ring, reinforcing the prediction from FMO analysis that this is the primary site for protonation and reaction with electrophiles. The fluorine atom, being highly electronegative, would also exhibit a region of negative potential. The hydrogen atoms of the aromatic ring and the azetidine ring would show regions of positive potential. Such analysis can help in predicting the regioselectivity of reactions. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. ijcce.ac.ir For this compound, NBO analysis could quantify the hyperconjugative interactions between the nitrogen lone pair and the antibonding orbitals of the adjacent C-C and C-H bonds. The strength of these interactions can influence the stability of the molecule and the reactivity of the nitrogen atom.
Furthermore, NBO analysis can reveal the extent of electronic delocalization between the benzyl ring and the azetidine moiety. The electron-withdrawing nature of the 2-fluoro substituent would likely lead to a polarization of the electron density in the benzyl ring, which could, in turn, affect the electronic properties of the azetidine nitrogen through inductive effects. Conformational analysis coupled with NBO calculations can reveal steric and electronic reasons for reactivity patterns in N-benzyl substituted derivatives. semanticscholar.org
Prediction of Reaction Selectivity
Computational models are particularly powerful in predicting the selectivity of chemical reactions. For this compound, several types of selectivity can be envisioned:
Chemoselectivity: In reactions with reagents that can interact with both the azetidine nitrogen and the aromatic ring, computational modeling of reaction pathways and transition states can predict which functional group is more likely to react.
Regioselectivity: For reactions such as the ring-opening of the azetidine, computational studies on analogous systems have shown that the regioselectivity can be predicted by modeling the transition states of different possible pathways. acs.org For instance, nucleophilic attack could occur at either of the two methylene (B1212753) carbons of the azetidine ring, and DFT calculations can determine the activation barriers for each pathway, thereby predicting the major product.
Stereoselectivity: For reactions that can lead to stereoisomeric products, computational modeling can be used to predict the most stable conformation of the transition states, which in turn determines the stereochemical outcome of the reaction.
| Computational Model | Predicted Application for this compound | Predicted Outcome |
| DFT | Geometry optimization and electronic structure calculation. | Provides foundational data for other analyses. |
| FMO Analysis | Identification of HOMO and LUMO energies and distributions. | Predicts primary sites of nucleophilic and electrophilic character. |
| MEP Analysis | Visualization of electrostatic potential surface. | Identifies electron-rich and electron-poor regions, predicting sites of attack. |
| NBO Analysis | Analysis of bonding and electronic delocalization. | Quantifies hyperconjugative and inductive effects influencing reactivity. |
| Transition State Modeling | Calculation of activation energies for different reaction pathways. | Predicts chemoselectivity, regioselectivity, and stereoselectivity. |
Role of 1 2 Fluorobenzyl Azetidine in Advanced Organic Synthesis
As a Chiral Building Block in Enantioselective Synthesis
The development of asymmetric methodologies to access enantioenriched azetidines is crucial, as the stereochemistry of these motifs profoundly influences their biological activity. While 1-(2-Fluorobenzyl)azetidine is achiral, it serves as a key precursor to chiral derivatives through various enantioselective strategies. These strategies often involve either the desymmetrization of a prochiral azetidine (B1206935) derivative or the kinetic resolution of a racemic mixture.
One prominent approach is the catalytic asymmetric desymmetrization of N-acyl azetidines. rsc.org In this methodology, the N-(2-Fluorobenzyl) group would first be replaced by an activating acyl group, such as a benzoyl group. The resulting N-benzoylazetidine, a prochiral molecule, can undergo nucleophilic ring-opening in the presence of a chiral catalyst, such as a BINOL-derived phosphoric acid. rsc.org This process yields a chiral product with high enantioselectivity, where the catalyst controls the facial selectivity of the nucleophilic attack.
Another strategy involves the enantioselective α-alkylation of N-borane complexes of azetidine derivatives. This method has been successfully applied to synthesize optically active 2-substituted azetidines from chiral starting materials like (S)-1-phenylethylamine. nih.gov A similar principle could be adapted where the N-(2-fluorobenzyl) group directs the stereochemical outcome of reactions at an adjacent position, potentially through the formation of a chiral complex or auxiliary. The synthesis of chiral C2-substituted azetidines using chiral tert-butanesulfinamides also represents a powerful, general approach that could be applied. nih.gov
The resulting enantiopure azetidine derivatives are valuable building blocks for the synthesis of complex natural products and pharmaceuticals, where precise control of stereochemistry is paramount. rsc.org
Table 1: Strategies for Enantioselective Synthesis Utilizing Azetidine Precursors
| Strategy | Description | Key Reagents/Catalysts | Potential Product Type |
| Catalytic Desymmetrization | Ring-opening of a prochiral N-acyl azetidine with a nucleophile, directed by a chiral catalyst. | Chiral Phosphoric Acids (e.g., BINOL-derived), Nucleophiles (e.g., thiols). rsc.org | Chiral γ-amino thioethers |
| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture of a substituted azetidine, leaving the other enantiomer unreacted. | Chiral catalysts, enzymes (lipases). | Enantioenriched substituted azetidines |
| Auxiliary-Controlled Alkylation | Use of a chiral auxiliary attached to the azetidine nitrogen to direct the stereoselective alkylation at the C2 position. | Chiral auxiliaries (e.g., Evans oxazolidinones), strong bases (e.g., LDA), electrophiles. | Chiral 2-alkyl-azetidines |
| Asymmetric Cyclization | Intramolecular cyclization of a chiral acyclic precursor to form an enantioenriched azetidine ring. | Chiral amines, organocatalysts. rsc.org | Optically active functionalized azetidines |
Precursor for the Synthesis of Novel Azetidine-Containing Scaffolds
This compound is an excellent starting material for creating a diverse array of novel molecular scaffolds containing the azetidine core. magtech.com.cnnih.gov The N-(2-fluorobenzyl) group can function either as a stable substituent that modulates the properties of the final molecule or as a protecting group that can be cleaved to reveal the secondary amine of the parent azetidine ring for further functionalization.
Methods for diversification include:
N-Debenzylation: The 2-fluorobenzyl group can be removed under various conditions, such as catalytic hydrogenation (e.g., using Pd/C), to yield the parent azetidine hydrochloride. This unmasked secondary amine is a nucleophilic handle for a wide range of synthetic transformations, including acylation, sulfonylation, alkylation, and reductive amination, allowing for the introduction of diverse functional groups.
Ring Functionalization: While the azetidine ring is relatively stable, it can undergo specific reactions. For instance, α-lithiation of the N-benzyl group followed by reaction with an electrophile can lead to substitution on the benzylic carbon. More advanced methods allow for functionalization at the C3 position of the azetidine ring.
Strain-Release Reactions: The inherent ring strain of the azetidine can be harnessed in strain-release functionalization reactions. For example, derivatives of this compound could be converted into 1-azabicyclo[1.1.0]butanes (ABBs), which are highly reactive intermediates that readily undergo ring-opening with a wide variety of nucleophiles to produce diverse 3-substituted azetidines. acs.orgchemrxiv.org
These approaches enable the generation of libraries of novel azetidine-containing compounds for screening in drug discovery and materials science. nih.govresearchgate.net The incorporation of the azetidine moiety often imparts favorable physicochemical properties, such as improved solubility, reduced lipophilicity, and metabolic stability, when compared to larger saturated heterocycles. researchgate.net
Table 2: Synthetic Transformations of this compound for Scaffold Development
| Reaction Type | Reagents & Conditions | Resulting Scaffold |
| N-Debenzylation | H₂, Pd/C, in an acidic medium (e.g., HCl in EtOH) | Azetidine Hydrochloride |
| N-Acylation (post-debenzylation) | Acyl chlorides, DIPEA, CH₂Cl₂ | N-Acyl Azetidines |
| N-Sulfonylation (post-debenzylation) | Sulfonyl chlorides, Et₃N, CH₂Cl₂ | N-Sulfonyl Azetidines |
| Aza-Michael Addition (post-debenzylation) | Michael acceptors (e.g., methyl acrylate), neat or in solvent | 3-(Azetidin-1-yl)propanoates nih.gov |
| Strain-Release Functionalization | Conversion to ABB intermediate, then nucleophilic addition (e.g., R-MgBr, R-Li, amines) | 3-Substituted-1-(2-fluorobenzyl)azetidines |
Applications in the Synthesis of Complex Polycyclic Systems
The rigid, three-dimensional structure of the azetidine ring makes it an attractive component for the construction of complex polycyclic and bridged systems. This compound can be used as a building block where the azetidine ring is incorporated into a larger, more intricate framework.
One strategy involves intramolecular cyclization reactions. A functional group can be introduced onto the 2-fluorobenzyl moiety, which then reacts with the azetidine ring or a substituent on the ring to form a new fused or bridged ring system. For example, an appropriately placed leaving group on a side chain attached to the benzene (B151609) ring could undergo intramolecular nucleophilic substitution by the azetidine nitrogen, leading to a fused tricyclic system.
Furthermore, azetidine derivatives can participate in cycloaddition reactions. While the parent azetidine is saturated, it can be converted into an unsaturated 1-azetine (B13808008) or 2-azetine intermediate. nih.gov These strained, unsaturated rings are highly reactive dienophiles or dipolarophiles in [4+2] and [3+2] cycloaddition reactions, providing rapid access to complex polycyclic nitrogen-containing heterocycles.
A concrete example of incorporating azetidines into polycyclic systems is found in the synthesis of energetic materials, where azetidine structures are combined with rings like 1,2,4-triazole (B32235) to create stable, high-density polycyclic compounds. nih.gov This highlights the ability of the azetidine unit to act as a robust structural component in larger molecular assemblies.
Utility in the Creation of Specialized Linkers and Functional Materials
The defined geometry and chemical stability of the azetidine ring make it a valuable component in the design of specialized linkers for various applications, including bioconjugation and the development of functional materials. This compound can be elaborated into bifunctional linkers where the azetidine serves as a rigid spacer connecting two different molecular entities.
In the context of drug discovery, azetidine-based linkers are being explored for the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length, rigidity, and geometry are critical for optimal activity. The this compound scaffold could be functionalized on both the azetidine ring (after debenzylation) and the fluorophenyl ring to create novel linkers with well-defined spatial arrangements. The development of azetidine sulfonyl fluorides (ASFs) as reagents that can couple with a broad range of nucleophiles showcases a pathway to incorporate azetidines into complex molecules, including potential PROTAC linkers. nih.gov
In materials science, incorporating the this compound motif into polymer backbones or as pendant groups can influence the material's physical properties, such as thermal stability, crystallinity, and solubility. The polar nature of the azetidine nitrogen and the fluorine atom can introduce specific intermolecular interactions, guiding the self-assembly and bulk properties of the resulting materials.
Synthesis and Reactivity of Advanced Derivatives and Analogues of 1 2 Fluorobenzyl Azetidine
Structural Modifications of the Azetidine (B1206935) Ring
The four-membered azetidine ring, while providing a rigid and unique three-dimensional scaffold, presents synthetic challenges due to its inherent ring strain. uniba.it Nevertheless, a variety of methodologies have been developed to introduce further complexity and functionality to this core structure.
Introduction of Additional Stereocenters
The creation of new stereogenic centers on the azetidine ring is a key strategy for exploring the three-dimensional chemical space and modulating the biological activity of 1-(2-fluorobenzyl)azetidine analogues. Diastereoselective and enantioselective syntheses are crucial in this endeavor.
One common approach involves the iodine-mediated cyclization of homoallylic amines, which can proceed via a 4-exo trig cyclization to yield cis-2,4-disubstituted azetidines with high diastereoselectivity. nih.gov This method allows for the controlled installation of substituents that can serve as handles for further functionalization, including the introduction of the 2-fluorobenzyl group at the nitrogen atom. Subsequent nucleophilic displacement of the iodine atom provides access to a variety of substituted azetidines. nih.gov
Enantioselective methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the ring-forming or ring-functionalization reactions. For instance, the biocatalytic enantioselective nih.govdrugbank.com-Stevens rearrangement of aziridines, mediated by engineered cytochrome P450 enzymes, offers a novel route to chiral azetidines. researchgate.net This enzymatic approach can override the inherent reactivity of the starting materials to produce highly enantioenriched azetidine products. researchgate.net While not yet specifically reported for this compound, this methodology represents a promising avenue for the asymmetric synthesis of its chiral derivatives.
The relative stereochemistry of the newly introduced substituents is typically determined using NMR spectroscopy and, where possible, confirmed by X-ray crystallography. nih.gov
Spirocyclic and Fused Azetidine Systems
To further explore novel chemical space and introduce conformational constraints, spirocyclic and fused azetidine systems derived from a this compound framework have been synthesized. These modifications can significantly impact the physicochemical properties and biological activity of the parent molecule.
Spirocyclic Azetidines: The synthesis of spirocyclic azetidines often involves the use of azetidinones as key intermediates. nih.gov Multifunctional spirocycles can be achieved through a two-step sequence involving the synthesis of an azetidinone followed by its reduction to the corresponding azetidine. nih.gov Another powerful strategy is the strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones. bris.ac.uk This method allows for the construction of a diverse library of spiro-azetidines with varying ring sizes and substituents. bris.ac.uk The inherent ring strain of the azabicyclo[1.1.0]butane precursor drives the formation of the spirocyclic system. bris.ac.ukresearchgate.net The synthesis of diverse spirocyclic azetidine scaffolds can also be achieved through the diversification of a densely functionalized azetidine ring system. nih.gov
Fused Azetidine Systems: Fused azetidine ring systems can be constructed through various cyclization strategies. For example, a regiodivergent approach to fused 2- and 3-alkylideneazetines has been developed, which can then be further elaborated. nih.govmdpi.com Additionally, intramolecular C-N bond coupling followed by ring-opening of the azetidine has been utilized to synthesize azetidine-fused 1,4-diazepine derivatives. mdpi.com These fused systems offer rigid scaffolds with well-defined geometries. The synthesis of a variety of fused, bridged, and spirocyclic ring systems can be accessed through the diversification of a densely functionalized azetidine ring. nih.gov
Chemical Diversification of the Fluorobenzyl Moiety
Modification of the 2-fluorobenzyl group provides another avenue for fine-tuning the electronic and steric properties of the molecule, which can have a profound effect on its reactivity and biological interactions.
Positional Isomers of Fluorine Substitution
The position of the fluorine atom on the benzyl (B1604629) ring can significantly influence the molecule's properties due to differences in electronic effects (inductive and mesomeric) and potential intramolecular interactions. To investigate these effects, analogues of this compound with the fluorine atom at the meta (3-fluoro) and para (4-fluoro) positions have been synthesized and studied.
The synthesis of these positional isomers typically follows similar synthetic routes to the parent compound, with the appropriately substituted fluorobenzyl halide or aldehyde being used as a starting material. For instance, tert-butyl 3-(3-fluorophenyl)azetidine-1-carboxylate has been prepared as a precursor for more complex molecules. mdpi.com
Structure-activity relationship (SAR) studies on related heterocyclic compounds have shown that the position of the fluorine substituent on a benzyl ring can have a dramatic effect on biological activity. For example, in a series of 1-benzyl indazole derivatives, ortho-fluoro substitution led to significantly better inhibitory activity compared to meta or para substitution. nih.gov This highlights the importance of systematically exploring the positional isomers of the fluorine atom in the context of this compound to identify optimal substitution patterns for a desired activity.
Alteration of Aromatic Ring Substituents
Beyond altering the position of the fluorine atom, the introduction of other substituents onto the aromatic ring of the benzyl moiety allows for a systematic exploration of structure-activity relationships. A variety of analogues have been synthesized with different electronic and steric properties to probe the requirements for biological activity.
In the development of novel antitumor agents, a series of 3-aryl-azetidine derivatives were synthesized where the 2-fluorophenyl group was replaced with other substituted phenyl rings. mdpi.com These included phenyl, 3-fluorophenyl, 4-chlorophenyl, 4-tert-butylphenyl, and biphenyl-4-yl groups. The synthesis of these analogues was achieved by preparing the corresponding 3-aryl-azetidines, which were then coupled to the desired pharmacophore. mdpi.com
The biological evaluation of these compounds revealed that different substitutions on the phenyl group could lead to significant changes in potency. For instance, in a particular series of antitumor agents, the introduction of ortho-fluoro, meta-fluoro, or para-chloro substituents on the phenyl ring resulted in a decrease in antiproliferative activity compared to the unsubstituted phenyl analogue. mdpi.com This suggests that for that specific biological target, steric hindrance or electronic effects introduced by these substituents are detrimental to activity.
| Substituent on Phenyl Ring | Relative Potency | Reference |
| H | High | mdpi.com |
| 2-Fluoro | Moderate | mdpi.com |
| 3-Fluoro | Moderate | mdpi.com |
| 4-Chloro | Moderate | mdpi.com |
| 4-tert-Butyl | Low | mdpi.com |
| 4-Phenyl | Low | mdpi.com |
| This table is illustrative and based on findings for a specific class of antitumor agents incorporating a 3-aryl-azetidine moiety. |
Systematic Structure-Reactivity Relationship Studies for New Azetidine Derivatives
Systematic structure-reactivity relationship (SAR) studies are crucial for the rational design of new azetidine derivatives with improved properties. These studies involve the synthesis of a series of related compounds with systematic structural modifications and the evaluation of their chemical reactivity or biological activity.
For example, in the development of gamma-aminobutyric acid (GABA) uptake inhibitors, a variety of azetidine derivatives were synthesized and evaluated. drugbank.com These studies included modifications at both the 2- and 3-positions of the azetidine ring with different functional groups, as well as the introduction of various lipophilic N-alkylated residues. drugbank.comebi.ac.uk The results of these studies provided valuable insights into the structural requirements for potent and selective inhibition of GABA transporters.
Similarly, SAR studies on other classes of compounds containing a substituted benzyl moiety have demonstrated the importance of the substitution pattern on the aromatic ring. For instance, in a series of 1-benzyl indazole derivatives, it was found that ortho-substitution on the benzyl ring was generally more favorable for biological activity than meta- or para-substitution. nih.gov
Development of Libraries of this compound Analoguesnih.gov
The generation of compound libraries is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR) to identify and optimize lead compounds. For a core structure like this compound, the development of analogue libraries involves the synthesis of a series of related molecules with targeted modifications. These modifications typically focus on different positions of the azetidine ring or the fluorobenzyl group to probe the chemical space and enhance desired biological activities or physicochemical properties.
Research into the synthesis of azetidine-based scaffolds has yielded robust methodologies for creating diverse collections of molecules suitable for drug discovery programs. mdpi.com These strategies often rely on the construction of a central, functionalized azetidine core that can be subsequently diversified through various chemical reactions.
A representative strategy for producing a library of related azetidine analogues involves a multi-step synthetic sequence. For instance, a library of 3-aryl-azetidine analogues has been successfully synthesized to explore their potential as antitumor agents. chemrxiv.org This approach, while focused on a different substitution pattern, illustrates the principles that can be applied to generate libraries of this compound analogues. The synthesis begins with the preparation of N-Boc protected 3-aryl-azetidines. chemrxiv.org The Boc (tert-butyloxycarbonyl) protecting group can then be removed using an acid like trifluoroacetic acid (TFA), yielding the free azetidine amine as a TFA salt. chemrxiv.org This key intermediate serves as a versatile scaffold that can be coupled with a wide array of building blocks, such as carboxylic acids, sulfonyl chlorides, or alkyl halides, to generate a library of N-substituted azetidine derivatives.
In one documented library synthesis, various substituted 3-aryl-azetidine intermediates were prepared and subsequently coupled with peptide fragments to produce the final target compounds. chemrxiv.org The diversity in this library was introduced by varying the substituents on the aryl group at the 3-position of the azetidine ring. chemrxiv.org
The table below details a set of synthesized N-Boc-3-aryl-azetidine intermediates, which represent a foundational step in the generation of a diversified compound library. The variation in the aryl substituent (R) allows for the systematic evaluation of electronic and steric effects on biological activity.
| Compound ID | Aryl Substituent (R) | Structure Description | Yield (%) | Reference |
|---|---|---|---|---|
| 5a | H | tert-Butyl 3-phenylazetidine-1-carboxylate | 57 | chemrxiv.org |
| 5b | 2-F | tert-Butyl 3-(2-fluorophenyl)azetidine-1-carboxylate | 69 | chemrxiv.org |
| 5c | 3-F | tert-Butyl 3-(3-fluorophenyl)azetidine-1-carboxylate | N/A | chemrxiv.org |
| 5d | 4-F | tert-Butyl 3-(4-fluorophenyl)azetidine-1-carboxylate | N/A | chemrxiv.org |
| 5e | 4-Cl | tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate | N/A | chemrxiv.org |
| 5f | 4-tBu | tert-Butyl 3-(4-tert-butylphenyl)azetidine-1-carboxylate | N/A | chemrxiv.org |
| 5g | 4-Ph | tert-Butyl 3-([1,1'-biphenyl]-4-yl)azetidine-1-carboxylate | N/A | chemrxiv.org |
Furthermore, diversity-oriented synthesis (DOS) has been employed to create collections of azetidine-based scaffolds with significant three-dimensional complexity, including fused, bridged, and spirocyclic ring systems. mdpi.com Such approaches provide access to unique chemical spaces for probe and drug discovery, particularly for applications targeting the central nervous system. mdpi.com The development of enantiocontrolled synthesis methods, for example, through the strain-release functionalization of 1-azabicyclobutanes, allows for the modular and programmable parallel synthesis of complex, stereopure azetidines, which would be challenging to produce otherwise. These advanced strategies are instrumental in populating libraries with structurally novel and diverse analogues of parent compounds like this compound.
Emerging Research Directions and Future Outlook in 1 2 Fluorobenzyl Azetidine Chemistry
Integration with Flow Chemistry and Continuous Manufacturing
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering significant advantages in safety, efficiency, and scalability. mdpi.commtak.hu The synthesis of heterocyclic compounds, including azetidines, is particularly well-suited for this technology. springerprofessional.debohrium.com Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial when dealing with strained ring systems or highly energetic intermediates. mdpi.comspringerprofessional.de
For the synthesis of 1-(2-Fluorobenzyl)azetidine, a multi-step sequence could be "telescoped" into a continuous process, eliminating the need for isolating intermediates. nih.gov This approach minimizes waste and reduces manual handling of potentially hazardous reagents. mtak.hu For instance, the N-alkylation of azetidine (B1206935) with 2-fluorobenzyl bromide, a key step in its synthesis, can be performed in a flow reactor. This allows for rapid heating to precise temperatures, accelerating the reaction rate while minimizing the formation of byproducts. The use of packed-bed reactors containing immobilized reagents or catalysts can further streamline the process, simplifying purification. researchgate.netnih.gov The integration of in-line purification and analysis tools can lead to a fully automated manufacturing process, capable of producing high-purity this compound on demand. nih.govnih.gov
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow Chemistry |
|---|---|---|---|
| Reaction Time | Several hours to days | Minutes to a few hours (residence time) | Significant reduction in production time. nih.gov |
| Temperature Control | Difficult to maintain uniform temperature | Precise and uniform temperature control | Improved selectivity and reduced side reactions. mdpi.com |
| Scalability | Challenging and requires process redesign | Easily scalable by extending operation time | Seamless transition from lab to production scale. d-nb.info |
| Safety | Higher risk with large volumes of reagents | Small reactor volumes minimize risk | Enhanced safety, especially for exothermic reactions. mtak.hu |
| Process Automation | Limited | Fully automatable with in-line monitoring | Improved reproducibility and process control. nih.gov |
Application of Advanced Catalytic Systems (e.g., Photoredox, Organocatalysis)
Modern catalysis offers powerful tools for constructing and functionalizing complex molecules under mild conditions. Photoredox catalysis, which utilizes visible light to initiate chemical transformations, has emerged as a particularly effective method for C-C and C-N bond formation. digitellinc.comresearchgate.net For azetidine synthesis, visible-light-mediated [2+2] photocycloaddition reactions, such as the aza Paternò-Büchi reaction, provide a direct route to the azetidine core from imines and alkenes. researchgate.netresearchgate.net This strategy could be adapted to synthesize precursors to this compound. Furthermore, photoredox catalysis can be used for the late-stage functionalization of the azetidine ring or the fluorobenzyl group, allowing for the rapid generation of diverse analogues. digitellinc.comcharnwooddiscovery.com
Organocatalysis, which employs small organic molecules as catalysts, provides an alternative approach, particularly for asymmetric synthesis. Chiral organocatalysts can facilitate the enantioselective synthesis of substituted azetidines, which is crucial for applications in medicinal chemistry. beilstein-journals.org For example, an organocatalyzed cycloaddition could be envisioned to produce a chiral azetidine precursor, which could then be N-functionalized to yield enantiopure this compound.
| Catalytic System | Potential Reaction | Key Advantage | Relevant Findings |
|---|---|---|---|
| Photoredox Catalysis (Iridium or Ruthenium complexes) | Intermolecular [2+2] photocycloaddition to form the azetidine ring. | Mild reaction conditions using visible light; high functional group tolerance. | Enables direct synthesis of functionalized azetidines from simple precursors. researchgate.netspringernature.com |
| Photoredox Catalysis (Copper complexes) | [3+1] radical cascade cyclization of aliphatic amines and alkynes. | Atom-economical synthesis via double C-H activation. | Provides a novel route to construct highly substituted azetidine scaffolds. nih.gov |
| Organocatalysis (Chiral amines, e.g., Proline derivatives) | Asymmetric cycloaddition of allenoates and imines. | Access to enantiomerically enriched azetidine cores. | Crucial for developing stereospecific therapeutic agents. magtech.com.cn |
| Lewis Acid Catalysis (Lanthanide triflates) | Intramolecular aminolysis of epoxy amines. | High regioselectivity and yields for azetidine ring formation. | Offers an alternative pathway to functionalized azetidines. nih.govfrontiersin.org |
Exploration of Unconventional Reaction Pathways for Azetidine Synthesis
While classical methods for azetidine synthesis, such as the intramolecular cyclization of γ-haloamines, are well-established, the exploration of unconventional pathways is opening new avenues to this strained ring system. pageplace.declockss.org These methods often leverage ring strain or unique reactive intermediates to construct the four-membered ring.
Ring-expansion reactions of three-membered rings, such as aziridines, offer a powerful strategy. magtech.com.cn For instance, the reaction of an appropriately substituted aziridine (B145994) with a carbene or ylide could lead to the formation of the azetidine ring. nih.gov Conversely, ring-contraction of five-membered heterocycles like pyrrolidines can also yield azetidine derivatives. organic-chemistry.org Another innovative approach is the strain-release homologation of highly strained systems like 1-azabicyclo[1.1.0]butanes, which can react with a variety of nucleophiles and electrophiles to generate functionalized azetidines. rsc.org Applying these unconventional strategies to precursors bearing a 2-fluorobenzyl moiety could provide novel and efficient entries to the target compound and its derivatives. A practical catalytic method for the synthesis of γ,γ-substituted amines by opening azetidines using organotrifluoroborate salts has also been described. acs.org
| Pathway | General Principle | Potential for this compound | Reference |
|---|---|---|---|
| [2+2] Photocycloaddition | Light-induced reaction between an imine and an alkene. | Direct formation of the azetidine ring with potential for stereocontrol. | researchgate.netrsc.org |
| Aziridine Ring Expansion | Insertion of a one-carbon unit into a three-membered ring. | Could utilize a 1-(2-fluorobenzyl)aziridine as a starting material. | magtech.com.cnnih.gov |
| Pyrrolidinone Ring Contraction | Nucleophilic addition followed by ring contraction of α-bromo N-sulfonylpyrrolidinones. | A multi-step route providing access to α-functionalized azetidines. | organic-chemistry.org |
| Strain-Release Functionalization | Reaction of 1-azabicyclo[1.1.0]butane with organometallics. | Could introduce the 2-fluorobenzyl group in the final step. | rsc.org |
Design of Novel Functional Molecules Incorporating the this compound Core for Chemical Research
The azetidine motif is increasingly recognized in medicinal chemistry as a "bioisostere" for other common groups, offering improvements in physicochemical properties such as solubility and metabolic stability. nih.govrsc.org The rigid, three-dimensional structure of the azetidine ring can impart favorable conformational constraints on a molecule, leading to enhanced binding affinity for biological targets. nbinno.com
The this compound core is a promising scaffold for the design of novel functional molecules. The 2-fluorobenzyl group can engage in specific interactions with protein targets, while the azetidine nitrogen provides a key attachment point for further diversification. Researchers are exploring the incorporation of this core into libraries of compounds aimed at various therapeutic areas, including oncology and central nervous system (CNS) disorders. mdpi.comnih.gov For example, azetidine amides have been identified as potent small-molecule inhibitors of STAT3, a key protein involved in cancer progression. nih.gov By designing molecules that combine the this compound core with other pharmacophoric elements, it may be possible to develop new chemical probes and therapeutic leads with novel mechanisms of action and improved drug-like properties. nih.govresearchgate.net
| Molecular Class | Design Rationale | Potential Therapeutic Area | Supporting Evidence |
|---|---|---|---|
| STAT3 Inhibitors | The azetidine ring can replace proline amides to enhance potency and conformational rigidity. | Oncology | Azetidine-2-carboxamides have shown sub-micromolar potency as direct STAT3 inhibitors. nih.gov |
| CNS-Active Agents | The azetidine scaffold can improve blood-brain barrier penetration and metabolic stability. | Neurology, Psychiatry | Azetidine-based scaffolds have been developed for CNS-focused lead-like libraries. nih.govresearchgate.net |
| Antitubulin Agents | The 3-aryl-azetidine moiety can act as a conformationally restricted analogue of phenylethyl groups in antitumor agents. | Oncology | Azetidine-containing analogues of TZT-1027 have demonstrated potent antiproliferative activities. mdpi.com |
| PROTACs and Molecular Glues | The azetidine core can serve as a rigid linker or a novel binding motif for E3 ligases. | Various (Targeted Protein Degradation) | Azetidine sulfonyl fluorides have been used to synthesize novel cereblon-binding motifs. nih.gov |
Q & A
Q. What methodologies quantify thermal degradation products of this compound under stressed conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
